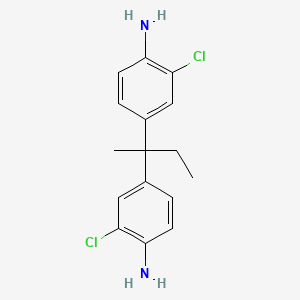
2,2-Bis(4-amino-3-chlorophenyl)butane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-Bis(4-amino-3-chlorophenyl)butane is an organic compound with the molecular formula C₁₆H₁₈Cl₂N₂ It is characterized by the presence of two amino groups and two chlorine atoms attached to a butane backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Bis(4-amino-3-chlorophenyl)butane typically involves the reaction of 4-amino-3-chlorobenzaldehyde with butane-2,2-diol in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired purity of the compound.
化学反応の分析
Types of Reactions
2,2-Bis(4-amino-3-chlorophenyl)butane can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro groups.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted derivatives with various functional groups.
科学的研究の応用
2,2-Bis(4-amino-3-chlorophenyl)butane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty polymers and materials with unique properties.
作用機序
The mechanism of action of 2,2-Bis(4-amino-3-chlorophenyl)butane involves its interaction with specific molecular targets, such as enzymes or receptors. The amino groups can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The chlorine atoms may also play a role in modulating the compound’s reactivity and binding affinity.
類似化合物との比較
Similar Compounds
2,2-Bis(4-amino-3-bromophenyl)butane: Similar structure but with bromine atoms instead of chlorine.
2,2-Bis(4-amino-3-methylphenyl)butane: Similar structure but with methyl groups instead of chlorine.
2,2-Bis(4-amino-3-fluorophenyl)butane: Similar structure but with fluorine atoms instead of chlorine.
Uniqueness
2,2-Bis(4-amino-3-chlorophenyl)butane is unique due to the presence of chlorine atoms, which can influence its chemical reactivity and biological activity. The chlorine atoms can enhance the compound’s stability and alter its interaction with biological targets compared to its analogs with different substituents.
特性
CAS番号 |
56079-11-9 |
|---|---|
分子式 |
C16H18Cl2N2 |
分子量 |
309.2 g/mol |
IUPAC名 |
4-[2-(4-amino-3-chlorophenyl)butan-2-yl]-2-chloroaniline |
InChI |
InChI=1S/C16H18Cl2N2/c1-3-16(2,10-4-6-14(19)12(17)8-10)11-5-7-15(20)13(18)9-11/h4-9H,3,19-20H2,1-2H3 |
InChIキー |
SFXBTVLZBMFRBF-UHFFFAOYSA-N |
正規SMILES |
CCC(C)(C1=CC(=C(C=C1)N)Cl)C2=CC(=C(C=C2)N)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


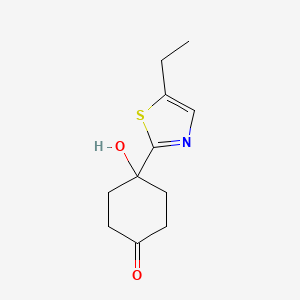
![3,9-Diethoxy-2,4,8,10-tetraoxa-3,9-diphosphaspiro[5.5]undecane](/img/structure/B13811750.png)
![1-[3-[(4-acetyl-1,1-dimethylpiperazin-1-ium-2-yl)disulfanyl]-4,4-dimethylpiperazin-4-ium-1-yl]ethanone](/img/structure/B13811753.png)
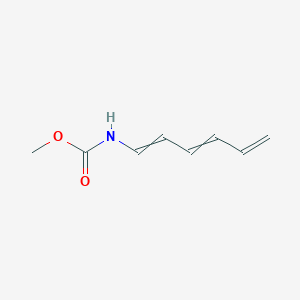
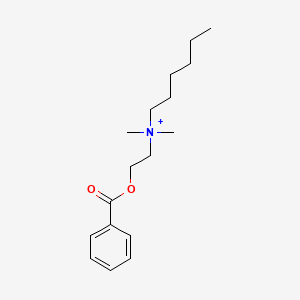
![1,3-Dioxolane, 2,2-dimethyl-4-[[[2-(2-propenyloxy)hexadecyl]oxy]methyl]-](/img/structure/B13811770.png)
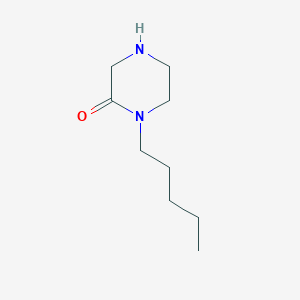
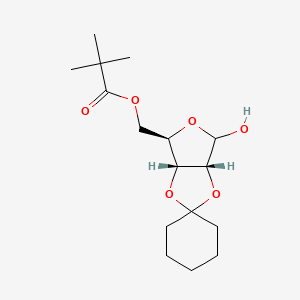
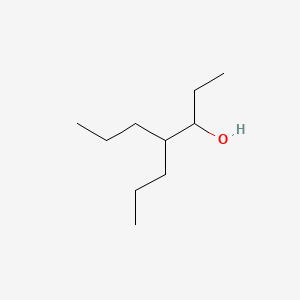
![2-Butenal,3-[3,5-bis(1,1-dimethylethyl)phenyl]-,(2E)-](/img/structure/B13811789.png)
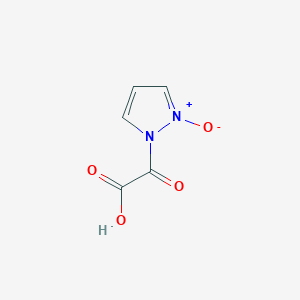
![2-[(E)-2-(2-(Dimethylamino)-3-((E)-2-[3-ethyl-1,3-benzothiazol-2(3H)-ylidene]ethylidene)-1-cyclohexen-1-YL)ethenyl]-3-ethyl-1,3-benzothiazol-3-ium iodide](/img/structure/B13811795.png)

![2-Oxa-1-azatricyclo[4.3.0.03,9]nonane(9CI)](/img/structure/B13811808.png)
